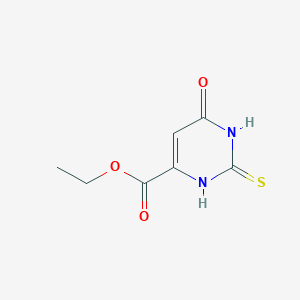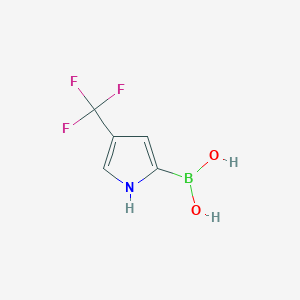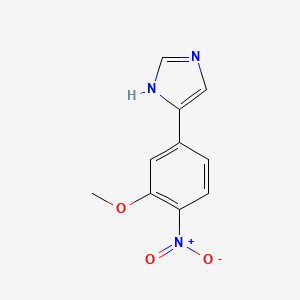![molecular formula C14H15N3 B12927899 2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole CAS No. 827335-31-9](/img/structure/B12927899.png)
2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a fused imidazole ring system with methyl and p-tolyl substituents, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts such as erbium triflate can yield substituted imidazoles . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or aminated imidazole derivatives.
Aplicaciones Científicas De Investigación
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrrolo[1,2-a]imidazoles: These compounds also feature a fused imidazole ring and have been studied for their biological activities.
Uniqueness
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole is unique due to its specific substituents (methyl and p-tolyl groups), which can influence its chemical reactivity and biological properties. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
827335-31-9 |
|---|---|
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2,7-dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C14H15N3/c1-10-4-6-12(7-5-10)13-9-17-8-11(2)15-14(17)16(13)3/h4-9H,1-3H3 |
Clave InChI |
FZINDKOSWHTYPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN3C=C(N=C3N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
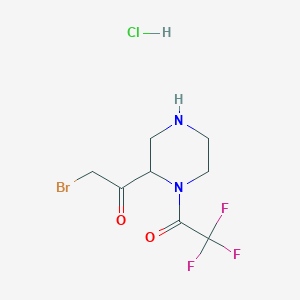

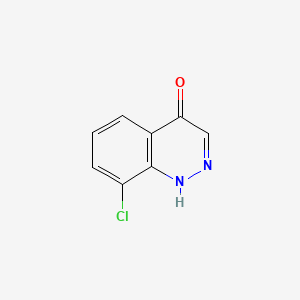
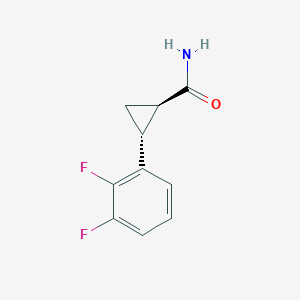
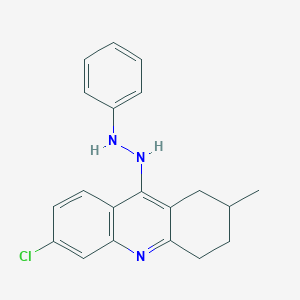
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
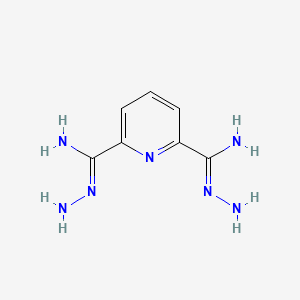
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
